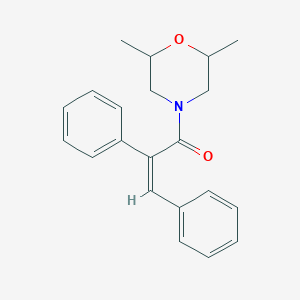
3-methoxy-N-(1-phenylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-(1-phenylpropyl)benzamide, commonly known as GW501516, is a synthetic drug that has gained attention in the scientific community for its potential application in various fields. It is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ) and has been found to have a significant impact on metabolism, endurance, and muscle growth.
Wirkmechanismus
GW501516 works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating metabolism and energy homeostasis. When activated, PPARδ induces the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, leading to improved energy metabolism and endurance.
Biochemical and Physiological Effects:
GW501516 has been found to have several biochemical and physiological effects, including improved lipid metabolism, increased mitochondrial biogenesis, reduced inflammation, and improved endurance. It has also been found to have a positive impact on muscle growth and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of GW501516 for lab experiments is its high selectivity and potency, which makes it an ideal tool for studying the role of PPARδ in various physiological processes. However, its potential side effects and ethical concerns related to its use in sports medicine and performance enhancement limit its application in some research areas.
Zukünftige Richtungen
There are several future directions for GW501516 research, including its potential application in the treatment of metabolic disorders, cancer, and neurodegenerative diseases. Further studies are also needed to investigate its long-term safety and potential side effects, as well as its impact on gene expression and epigenetic regulation. Additionally, the development of more selective and potent PPARδ agonists could lead to the discovery of new therapeutic targets and treatments for various diseases.
Synthesemethoden
The synthesis of GW501516 involves several steps, including the preparation of 3-methoxybenzoyl chloride and 1-phenylpropan-1-ol, which are then reacted to form the desired product. The synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
GW501516 has been extensively studied for its potential application in various fields, including sports medicine, obesity, and cancer research. In sports medicine, it has been found to enhance endurance and improve muscle growth, making it a potential performance-enhancing drug. In obesity research, it has been found to improve lipid metabolism and reduce inflammation, making it a potential treatment for metabolic disorders. In cancer research, it has been found to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
3-methoxy-N-(1-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-16(13-8-5-4-6-9-13)18-17(19)14-10-7-11-15(12-14)20-2/h4-12,16H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODFPVUJMJGHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5378202.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5378207.png)
![3-(2-furylmethyl)-5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5378227.png)
![2-ethoxy-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5378234.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5378257.png)
![N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5378264.png)


![3-(2-chloro-3-quinolinyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5378277.png)
![2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5378283.png)
![1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5378289.png)

![3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5378298.png)
![3-[(dimethylamino)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5378301.png)